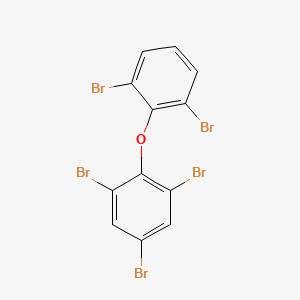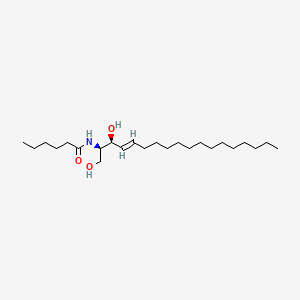
2,2',4,6,6'-Pentabromodiphenyl ether
Descripción general
Descripción
2,2',4,6,6'-Pentabromodiphenyl ether (PBDE) is a type of brominated flame retardant that is used in a variety of consumer products including textiles, electronics, furniture, and plastics. PBDEs are considered persistent organic pollutants (POPs) due to their chemical stability, long-range transport potential, and bioaccumulation in humans and animals.
Aplicaciones Científicas De Investigación
Metabolism Studies
Studies have examined the metabolism of BDE-99, revealing insights into its behavior in biological systems. In one study, the in vitro oxidative metabolism of BDE-99 was catalyzed by cytochrome P450 enzymes using chicken liver microsomes. This process generated hydroxylated penta-BDEs (Zheng et al., 2015). Another research focused on the oxidative metabolism of BDE-99 in rat hepatic microsomes, which is crucial for understanding its bioaccumulation in mammals (Erratico et al., 2011).
Environmental Presence and Trends
Temporal trend studies have been conducted on BDE-99 in guillemot eggs from the Baltic Sea. These studies indicate changes in the concentrations of BDE-99 over time, suggesting its persistence and movement through environmental systems (Sellström et al., 2003).
Comparative Studies with Other Compounds
Comparative studies have been conducted to understand the differences in the behavior and effects of BDE-99 and other similar compounds. For instance, a study comparing BDE-47 and BDE-99 highlighted distinct metabolic pathways mediated by overlapping sets of cytochrome P450 enzymes (Erratico et al., 2011).
Metabolite Formation and Identification
Research has also focused on identifying and quantifying metabolites formed from BDE-99. A study validated an ultra-performance liquid chromatography-mass spectrometry method to detect and quantify hydroxylated metabolites of BDE-99 in rat liver microsomes (Erratico, Szeitz, & Bandiera, 2010).
Tissue Distribution and Toxicity
The tissue distribution of BDE-99 has been studied in C57BL mice, providing insights into its accumulation in specific organs (Darnerud & Risberg, 2006). Additionally, the toxicity of BDE-99 has been compared with other compounds in rats, revealing differences in effects on redox homeostasis and enzyme induction (Bruchajzer et al., 2010).
Safety and Hazards
Mecanismo De Acción
Target of Action
2,2’,4,6,6’-Pentabromodiphenyl ether, also known as pentabromodiphenyl oxide, is a brominated flame retardant . It belongs to the group of polybrominated diphenyl ethers (PBDEs) .
Mode of Action
It’s known that pbdes can inhibit combustion in organic material and suppress toxic fumes formation . They are thus found in various products, including electronics, vehicles, plastics, furnishings, polyurethane foams, building materials, and textiles .
Biochemical Pathways
The primary degradation mechanism of PBDEs involves debromination, resulting in the formation of various bromodiphenyl ethers . Photodegradation pathways for BDE-100, a congener of 2,2’,4,6,6’-Pentabromodiphenyl ether, have been identified, suggesting two important photodegradation pathways: stepwise reductive debromination and intramolecular elimination of HBr .
Pharmacokinetics
Its molecular weight is 564.688 , which might affect its bioavailability and distribution in the body.
Result of Action
It’s known that pbdes can have effects on the liver, thyroid, and neurobehavioral development . More research is needed to fully understand the effects of this compound on the molecular and cellular level.
Action Environment
2,2’,4,6,6’-Pentabromodiphenyl ether is released by different processes into the environment, such as emissions from the manufacture of products containing this compound and from the products themselves . Elevated concentrations can be found in air, water, soil, food, sediment, sludge, and dust . Environmental factors, such as temperature and sunlight, can influence the compound’s action, efficacy, and stability .
Análisis Bioquímico
Biochemical Properties
It is known that PBDEs, the class of compounds to which it belongs, can disrupt endogenous hormonal activities
Cellular Effects
It has been found that PBDEs can induce lipid accumulation throughout differentiation in 3T3-L1 and human preadipocytes in vitro .
Molecular Mechanism
It is known that PBDEs can disrupt endogenous hormonal activities
Temporal Effects in Laboratory Settings
It is known that PBDEs are persistent contaminants , suggesting that they may have long-term effects on cellular function.
Dosage Effects in Animal Models
It is known that PBDEs can have toxic or adverse effects at high doses .
Metabolic Pathways
It has been found that cytochrome P450 2B6 plays a primary role in the oxidative metabolism of a similar compound, 2,2’,4,4’,5-pentabromodiphenyl ether (BDE-100), to hydroxylated BDEs .
Transport and Distribution
It is known that PBDEs are lipophilic and can accumulate in fatty tissues .
Subcellular Localization
Due to its lipophilic nature, it may be localized in lipid-rich areas of the cell .
Propiedades
IUPAC Name |
1,3,5-tribromo-2-(2,6-dibromophenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-4-9(16)12(10(17)5-6)18-11-7(14)2-1-3-8(11)15/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSCWEYUPUKHPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC2=C(C=C(C=C2Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879916 | |
| Record name | BDE-104 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-68-8 | |
| Record name | 2,2',4,6,6'-Pentabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-104 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4,6,6'-PENTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P66GD5CHYQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-5-[[(2S)-1-[[(2S)-3-Carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B3026364.png)

![(1R,2'S,3'As,12R,14R)-2',12-dimethylspiro[13-oxa-2,10,17-triazatetracyclo[10.3.2.02,11.04,9]heptadeca-4,6,8,10-tetraene-14,4'-3,3a-dihydro-2H-imidazo[1,2-a]indole]-1',3,16-trione](/img/structure/B3026367.png)

![N-{(2s,3r,4e)-3-Hydroxy-1-[(3-O-Sulfo-Beta-D-Galactopyranosyl)oxy]octadec-4-En-2-Yl}dodecanamide](/img/structure/B3026372.png)
![N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3026375.png)



![N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide](/img/structure/B3026379.png)
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-pentadecanamide](/img/structure/B3026380.png)
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d3]-octadecanamide](/img/structure/B3026381.png)
![(5alpha,17beta)-Androst-2-eno[2,3-d]isoxazol-17-ol](/img/structure/B3026384.png)

